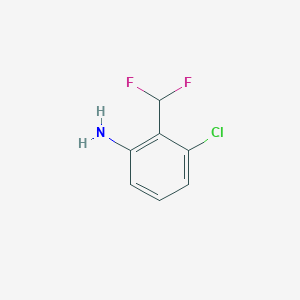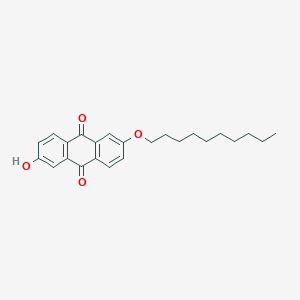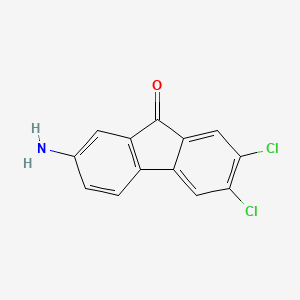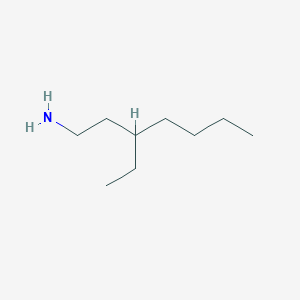
3-Ethylheptan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethylheptan-1-amine is an organic compound belonging to the class of amines, characterized by the presence of an amino group (-NH₂) attached to a carbon chain Its molecular formula is C₉H₂₁N, and it is a primary amine, meaning it has one alkyl group attached to the nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-Ethylheptan-1-amine can be synthesized through several methods, including:
Reductive Amination: This method involves the reaction of 3-ethylheptan-1-one with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a metal catalyst.
Nucleophilic Substitution: This involves the reaction of 3-ethylheptan-1-ol with ammonia or an amine in the presence of a strong acid or base to form the corresponding amine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient and high-yield production. The choice of catalysts and reaction conditions is optimized to minimize by-products and maximize yield.
Análisis De Reacciones Químicas
Types of Reactions
3-Ethylheptan-1-amine undergoes various chemical reactions, including:
Oxidation: Amines can be oxidized to form nitroso compounds, nitriles, or amides, depending on the oxidizing agent used.
Reduction: Reduction of this compound can lead to the formation of the corresponding alkane.
Substitution: Amines can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Nitroso compounds, nitriles, or amides.
Reduction: Corresponding alkanes.
Substitution: Alkylated or acylated amines.
Aplicaciones Científicas De Investigación
3-Ethylheptan-1-amine has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-ethylheptan-1-amine involves its interaction with various molecular targets and pathways. As an amine, it can act as a nucleophile, participating in reactions that form new bonds with electrophilic centers. Its basicity allows it to interact with acidic sites in biological systems, potentially affecting enzyme activity and receptor binding .
Comparación Con Compuestos Similares
Similar Compounds
3-Ethylheptan-1-ol: An alcohol with a similar carbon chain but with a hydroxyl group instead of an amino group.
N-Ethylheptan-1-amine: A secondary amine with an additional ethyl group attached to the nitrogen atom.
Uniqueness
3-Ethylheptan-1-amine is unique due to its specific structure, which imparts distinct reactivity and properties compared to other amines. Its primary amine nature allows for versatile applications in synthesis and research, making it a valuable compound in various fields.
Propiedades
Fórmula molecular |
C9H21N |
|---|---|
Peso molecular |
143.27 g/mol |
Nombre IUPAC |
3-ethylheptan-1-amine |
InChI |
InChI=1S/C9H21N/c1-3-5-6-9(4-2)7-8-10/h9H,3-8,10H2,1-2H3 |
Clave InChI |
CTOUNSPKBGUFNA-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CC)CCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(Dimethylamino)[(9h-fluoren-9-ylideneamino)oxy]methanone](/img/structure/B13131078.png)
![2-[2-(9H-fluoren-3-ylcarbamoyl)phenyl]benzoic acid](/img/structure/B13131083.png)
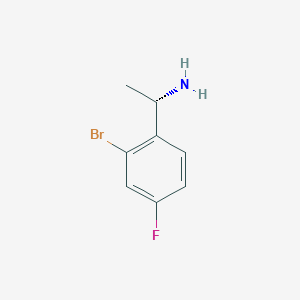

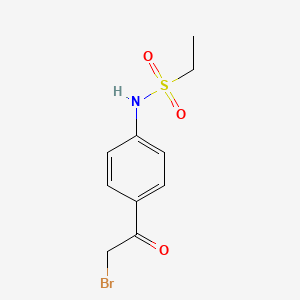
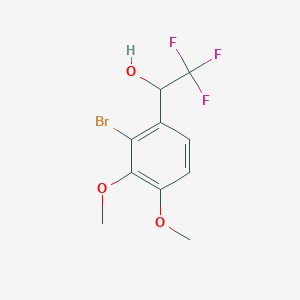
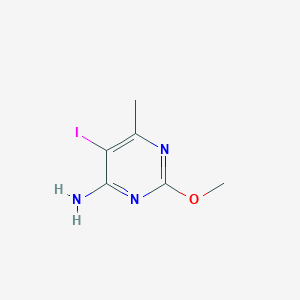
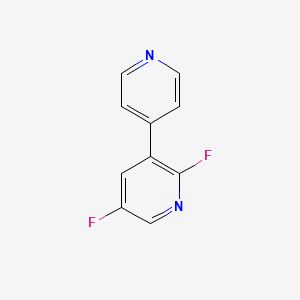
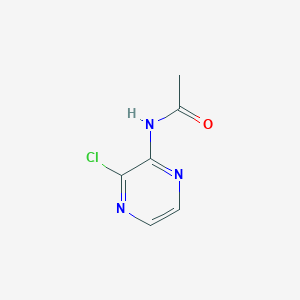
![3-Bromo-4,6-dichloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13131153.png)
